molecular formula C4H10ClNO3S B2391556 3-(Aminomethyl)-1,1-dioxothietan-3-ol;hydrochloride CAS No. 2551119-19-6

3-(Aminomethyl)-1,1-dioxothietan-3-ol;hydrochloride

Cat. No.: B2391556
CAS No.: 2551119-19-6
M. Wt: 187.64
InChI Key: JSVNRLXLFYVVOT-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1,1-dioxothietan-3-ol;hydrochloride is a chemical compound that features a unique structure with a thietan ring, an aminomethyl group, and a dioxo functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1,1-dioxothietan-3-ol;hydrochloride typically involves the formation of the thietan ring followed by the introduction of the aminomethyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the thietan ring. Subsequent functionalization with an aminomethyl group can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization steps. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1,1-dioxothietan-3-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxo functionality to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-(Aminomethyl)-1,1-dioxothietan-3-ol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1,1-dioxothietan-3-ol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the thietan ring may provide steric hindrance or conformational constraints. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    S-pregabalin: A structural analog with an aminomethyl group, used as an anticonvulsant.

    Muscimol: Contains an aminomethyl group and is known for its psychoactive properties.

Uniqueness

3-(Amin

Properties

IUPAC Name

3-(aminomethyl)-1,1-dioxothietan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S.ClH/c5-1-4(6)2-9(7,8)3-4;/h6H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVNRLXLFYVVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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